3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

描述

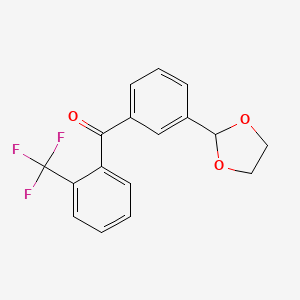

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethylbenzophenone core can be synthesized via Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

化学反应分析

Types of Reactions

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzophenones or dioxolanes.

科学研究应用

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:

Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.

Medicine: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

作用机制

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A simpler analog without the trifluoromethylbenzophenone core.

1,3-Dioxane: Similar structure but with a six-membered ring instead of a five-membered dioxolane ring.

Trifluoromethylbenzophenone: Lacks the 1,3-dioxolane ring but retains the trifluoromethyl and benzophenone core.

Uniqueness

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it suitable for various applications in synthetic chemistry and material science .

生物活性

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS No. 898759-31-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13F3O3. The compound features a benzophenone core with a trifluoromethyl group and a dioxolane moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, potentially contributing to its antioxidant properties.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.

- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, impacting processes such as apoptosis and cell proliferation.

Antioxidant Activity

A study conducted on the antioxidant capacity of various benzophenone derivatives showed that this compound exhibited significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency compared to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

| Trolox | 20 |

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, necessitating further pharmacokinetic studies.

Case Study 1: Anticancer Potential

A recent investigation into the anticancer properties of benzophenone derivatives highlighted the efficacy of this compound against human cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers in neuronal cultures.

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAWJUYLAUIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645074 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-31-4 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。